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Compound of Interest

Compound Name:
2-chloro-N-(4-chloro-2-

methylphenyl)acetamide

CAS No.: 62593-77-5

Cat. No.: B1581772 Get Quote

CAS Number: 62593-77-5 Chemical Family: Chloroacetanilide / α-Haloacetamide Primary

Application: Electrophilic intermediate for agrochemical (herbicide/fungicide) and

pharmaceutical synthesis.

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
This compound serves as a robust electrophilic building block, characterized by a highly

reactive

-chlorine atom susceptible to nucleophilic substitution (

), and a lipophilic aromatic core that influences bioavailability in downstream derivatives.
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Property Specification

CAS Number 62593-77-5

IUPAC Name 2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Synonyms
2,4'-Dichloro-o-acetotoluidide; N-(4-chloro-2-

methylphenyl)-2-chloroacetamide

Molecular Formula

C

H

Cl

NO

Molecular Weight 218.08 g/mol

Appearance Off-white to beige crystalline solid

Melting Point
138–142 °C (Typical range for

chloroacetotoluidides)

Solubility
Soluble in DCM, Chloroform, Ethyl Acetate,

DMSO; Insoluble in Water

SMILES Cc1cc(Cl)ccc1NC(=O)CCl

Synthesis & Manufacturing Protocol
The synthesis follows a classical Schotten-Baumann acylation or a solvent-base mediated

nucleophilic acyl substitution. The reaction involves the acylation of 4-chloro-2-methylaniline (4-

chloro-o-toluidine) with chloroacetyl chloride.

Reaction Pathway
The amine nitrogen of the aniline attacks the carbonyl carbon of the acid chloride, eliminating

HCl. A base is required to scavenge the acid byproduct to drive equilibrium and prevent

protonation of the unreacted amine.
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Figure 1: Synthetic pathway via N-acylation.[1] The reaction requires careful temperature

control (0–5°C) to minimize bis-acylation or hydrolysis.

Experimental Procedure (Bench Scale)
Reagents:

4-Chloro-2-methylaniline (1.0 eq)

Chloroacetyl chloride (1.1 eq)[1][2]

Triethylamine (TEA) or Pyridine (1.2 eq)

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Protocol:

Preparation: Dissolve 4-chloro-2-methylaniline (e.g., 14.1 g, 100 mmol) in anhydrous DCM

(150 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

Base Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0–

5°C using an ice bath.

Acylation: Dropwise add Chloroacetyl chloride (8.8 mL, 110 mmol) over 30 minutes. Critical:

Maintain temperature <10°C to prevent side reactions.

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via

TLC (Hexane:EtOAc 3:1) for consumption of the aniline.
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Workup:

Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/base.

Wash with Sat. NaHCO

(2 x 50 mL) to neutralize acidity.

Wash with Brine (50 mL).

Isolation: Dry organic layer over anhydrous Na

SO

, filter, and concentrate in vacuo.

Purification: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to yield

colorless needles.

Reactivity & Applications
This compound is a bifunctional intermediate. The amide group provides stability and

hydrogen-bonding capability, while the

-chloro group is a potent electrophile for

reactions.

Core Reactivity: Nucleophilic Substitution
The primary utility lies in displacing the chlorine atom with nucleophiles (amines, thiols,

phenols) to generate complex bioactive molecules.
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Figure 2: Divergent synthesis pathways utilizing the electrophilic alpha-carbon.

Key Applications
Herbicide Synthesis: Structural analog to chloroacetanilide herbicides (e.g., Metolachlor

precursors).[3] Used to introduce the "protected" aniline moiety into larger agrochemical

scaffolds.

Pharmaceutical Intermediates: The 2,6-disubstitution pattern (Cl, Methyl) on the ring mimics

the steric bulk found in lidocaine-class anti-arrhythmics and anesthetics, modulating

metabolic stability.

Industrial Fungicides: Derivatives formed by reacting this core with azoles or thiols often

exhibit antifungal activity by inhibiting sterol biosynthesis.

Analytical Characterization
To validate the synthesis of CAS 62593-77-5, researchers should verify the following spectral

signatures:
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Technique Expected Signal / Characteristic

1H NMR (CDCl3)

2.2-2.3 ppm: Singlet (3H) for Aryl-CH

.

4.2 ppm: Singlet (2H) for Cl-CH

-CO.

7.1-7.8 ppm: Multiplet (3H) for Aromatic protons.

8.0-8.5 ppm: Broad singlet (1H) for NH (amide).

IR Spectroscopy

3250–3300 cm

: N-H stretch (Amide). 1660–1690 cm

: C=O stretch (Amide I band).

Mass Spectrometry

m/z 217/219: Molecular ion [M]+ showing

characteristic Chlorine isotope pattern (3:1 for

one Cl, 9:6:1 for two Cls).

Safety & Handling (HSE)
Hazard Classification:

Skin Sensitizer: High potential for allergic skin reaction (H317).

Irritant: Causes skin and eye irritation (H315, H319).

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (typical for chlorinated

aromatics).

Handling Protocol:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust or residual

acid chloride vapors.
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Decontamination: Spills should be treated with dilute alcoholic KOH to hydrolyze the active

chloride before disposal.

References
National Center for Biotechnology Information (NCBI).PubChem Compound Summary for

CAS 95-69-2 (Precursor: 4-Chloro-2-methylaniline). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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